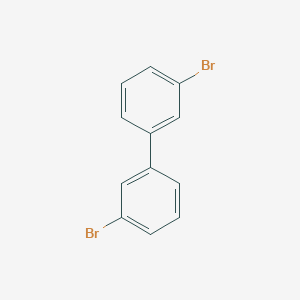

3,3'-Dibromo-1,1'-biphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(3-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLLWKZDMKTEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167692 | |

| Record name | 1,1'-Biphenyl, 3,3'-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16400-51-4 | |

| Record name | 3,3′-Dibromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16400-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dibromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,3'-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dibromobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N7BB4740Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

spectroscopic data (NMR, IR, MS) for 3,3'-Dibromo-1,1'-biphenyl

An In-depth Technical Guide to the Spectroscopic Data of 3,3'-Dibromo-1,1'-biphenyl

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No: 16400-51-4).[1][2] This document is intended for researchers, scientists, and professionals in drug development and material science who utilize this compound as a chemical intermediate.[3][4][5] The information presented herein includes predicted spectral data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Molecular Structure and Properties

This compound is a symmetrical molecule consisting of two phenyl rings connected by a single bond, with a bromine atom substituted at the meta-position (C3 and C3') of each ring.

Spectroscopic Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is predicted to show four distinct signals for the aromatic protons due to the molecule's symmetry.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2', H-2 | ~7.7 - 7.8 | Triplet (t) | J ≈ 1.8 | 2H |

| H-4', H-4 | ~7.5 - 7.6 | Multiplet (m) | - | 2H |

| H-6', H-6 | ~7.5 - 7.6 | Multiplet (m) | - | 2H |

| H-5', H-5 | ~7.3 - 7.4 | Triplet (t) | J ≈ 7.8 | 2H |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency used.[6]

¹³C NMR (Carbon NMR) Data

Due to symmetry, the ¹³C NMR spectrum is expected to display six signals for the twelve carbon atoms.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1', C-1 | ~142 - 144 |

| C-3', C-3 | ~122 - 124 |

| C-2', C-2 | ~130 - 132 |

| C-4', C-4 | ~130 - 132 |

| C-6', C-6 | ~126 - 128 |

| C-5', C-5 | ~129 - 131 |

Note: Carbon atoms directly attached to bromine (C-3, C-3') are expected to appear in the 122-124 ppm range.[7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for an aromatic compound.

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1600 - 1585 | Aromatic C=C Stretch | Medium |

| 1500 - 1400 | Aromatic C=C Stretch | Strong |

| 1000 - 650 | C-Br Stretch | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

Reference data for biphenyl IR spectra can be found from sources like the NIST Chemistry WebBook.[8][9]

Mass Spectrometry (MS)

The mass spectrum is distinguished by a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive M, M+2, and M+4 peak pattern.[10]

| m/z Value | Ion | Relative Abundance Ratio | Description |

| 310 | [C₁₂H₈⁷⁹Br₂]⁺ | 1 | Molecular ion (M) |

| 312 | [C₁₂H₈⁷⁹Br⁸¹Br]⁺ | 2 | M+2 peak |

| 314 | [C₁₂H₈⁸¹Br₂]⁺ | 1 | M+4 peak |

The fragmentation pattern would likely involve the sequential loss of bromine atoms.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of high-purity this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.[11]

-

Spectrometer Setup: Data acquisition is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal resolution.[11]

-

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 1-5 seconds

-

Acquisition Time (aq): 2-4 seconds

-

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30) is used.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds

-

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied, and the spectra are referenced to the internal standard or the residual solvent peak.[11]

IR Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[12] A background spectrum of the empty sample compartment (or clean KBr pellet/ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer is used. EI is a common technique for this type of molecule.[12]

-

Data Acquisition: The sample is introduced into the ion source. For EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern is crucial for confirming the presence of bromine.[13]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,3'-Dibromobiphenyl | C12H8Br2 | CID 153987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. mdpi.com [mdpi.com]

- 8. Biphenyl [webbook.nist.gov]

- 9. Biphenyl(92-52-4) IR Spectrum [m.chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to 3,3'-Dibromobiphenyl (CAS Number 16400-51-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant biological interactions of 3,3'-Dibromobiphenyl (CAS No. 16400-51-4). The information is intended to support research, development, and safety assessments involving this compound.

Chemical and Physical Properties

3,3'-Dibromobiphenyl is a solid organic compound belonging to the class of polybrominated biphenyls (PBBs).[1] PBBs are synthetic compounds characterized by a biphenyl structure with two or more bromine atoms.[1] Due to their lipophilic nature, PBBs, particularly those with a higher degree of bromination, tend to accumulate in fatty tissues.[2]

Table 1: Physical and Chemical Properties of 3,3'-Dibromobiphenyl

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈Br₂ | [3] |

| Molecular Weight | 312.00 g/mol | [2][3] |

| Appearance | White to off-white powder/crystal | [4] |

| Melting Point | 52.0 to 56.0 °C | [4] |

| Boiling Point | 338.6 ± 17.0 °C at 760 mmHg | [3] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Solubility | Virtually insoluble in water; soluble in fats and various organic solvents. | [3] |

Safety and Handling

3,3'-Dibromobiphenyl is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this substance. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Table 2: GHS Hazard Classification for 3,3'-Dibromobiphenyl

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute toxicity, oral | 4 | Warning | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 1 | Danger | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | Warning | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, acute hazard | 1 | Warning | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |

Data sourced from PubChem.[2]

First Aid Measures:

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

-

If on Skin: Immediately rinse the affected area with cold running water for at least 15 minutes, followed by thorough washing with soap and water. Remove contaminated clothing. Seek medical attention.[2]

-

If in Eyes: Irrigate opened eyes for several minutes under running water. Seek immediate medical attention.[2]

-

If Inhaled: Move the person to fresh air. If required, provide artificial respiration.[2]

Toxicological Information and Mechanism of Action

The toxicity of PBBs, including 3,3'-Dibromobiphenyl, is not fully understood but is known to vary depending on the specific congener.[2] Exposure to PBBs may lead to weight loss, skin disorders, and adverse effects on the nervous and immune systems, as well as the liver, kidneys, and thyroid gland.[1]

The toxic effects of many PBBs and related halogenated aromatic hydrocarbons are mediated through the Aryl Hydrocarbon (Ah) receptor , a ligand-activated transcription factor.[2]

Aryl Hydrocarbon (Ah) Receptor Signaling Pathway

The general mechanism involves the binding of the PBB to the cytosolic Ah receptor, which then translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs). This binding initiates the transcription of a battery of genes, including those for xenobiotic-metabolizing enzymes like cytochrome P450s.

Figure 1: Generalized Aryl Hydrocarbon (Ah) Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols specifically for 3,3'-Dibromobiphenyl are not widely published. However, its synthesis can be achieved through established organometallic cross-coupling reactions. The following are illustrative protocols for the synthesis of biphenyl compounds, which can be adapted for 3,3'-Dibromobiphenyl.

Protocol 1: Illustrative Synthesis via Ullmann Coupling

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls via the copper-mediated coupling of aryl halides.[5]

Materials:

-

1,3-Dibromobenzene (starting material)

-

Copper powder (activated)

-

High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, or sand as a solid support)

-

Inert atmosphere (Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Standard glassware for workup and purification

Procedure:

-

Activation of Copper: If necessary, activate the copper powder by washing with a dilute acid (e.g., HCl), followed by water, ethanol, and ether, then drying under vacuum.

-

Reaction Setup: In the three-neck flask, combine 1,3-dibromobenzene and a stoichiometric excess of activated copper powder.

-

Solvent Addition: Add a suitable high-boiling point solvent like DMF, or alternatively, the reaction can be run neat or with sand.

-

Reaction Conditions: Heat the mixture to a high temperature (typically >200 °C) under an inert atmosphere with vigorous stirring. The reaction is typically run for several hours.

-

Monitoring: Monitor the reaction progress using an appropriate technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Workup: After cooling, the reaction mixture is typically filtered to remove copper and copper salts. The filtrate is then subjected to an aqueous workup, often involving extraction with an organic solvent (e.g., toluene or dichloromethane).

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield 3,3'-Dibromobiphenyl.

Figure 2: Workflow for Ullmann Coupling Synthesis.

Protocol 2: Illustrative Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[6] For the synthesis of 3,3'-Dibromobiphenyl, this could involve the coupling of 3-bromophenylboronic acid with 1,3-dibromobenzene, though selectivity can be a challenge. A more controlled approach would be the homocoupling of 3-bromophenylboronic acid.

Materials:

-

3-Bromophenylboronic acid or its ester derivative

-

Aryl halide (e.g., 1-bromo-3-iodobenzene for cross-coupling)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Phosphine ligand (if not using a pre-formed catalyst complex)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene/water, Dioxane/water)

-

Inert atmosphere (Nitrogen or Argon)

Equipment:

-

Schlenk flask or three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To the reaction flask, add the aryl halide, the organoboron reagent, the base, and the solvent system under an inert atmosphere.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biphenyl.

Applications in Research and Development

3,3'-Dibromobiphenyl serves as a versatile intermediate in organic synthesis. The bromine atoms provide reactive sites for various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules.[7] A significant application is in the field of materials science, particularly in the development of materials for Organic Light Emitting Diodes (OLEDs).[7] It can be used as a precursor to synthesize specialized organic compounds that form the emissive and charge-transport layers within OLED devices.[7]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) or professional safety guidance. All chemical handling should be performed by trained personnel in a properly equipped laboratory, following all applicable safety protocols and regulations.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3,3'-Dibromobiphenyl | C12H8Br2 | CID 153987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3'-Dibromobiphenyl | CAS#:16400-51-4 | Chemsrc [chemsrc.com]

- 4. 3,3'-Dibromobiphenyl | 16400-51-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. nbinno.com [nbinno.com]

Solubility Profile of 3,3'-Dibromo-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,3'-Dibromo-1,1'-biphenyl in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on the compound's structure and the known solubility of similar compounds. Additionally, a general experimental protocol for determining the solubility of an organic compound is provided to enable researchers to ascertain precise quantitative data.

Core Compound Properties

This compound is a brominated aromatic compound with the molecular formula C₁₂H₈Br₂. It exists as a white powder with a melting point range of 52-55 °C. Its structure, consisting of two phenyl rings linked by a single bond with a bromine atom on each ring, renders the molecule largely nonpolar. This structural characteristic is the primary determinant of its solubility behavior.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to exhibit poor solubility in polar solvents like water and higher solubility in nonpolar organic solvents. The parent compound, biphenyl, is known to be soluble in most organic solvents while being very slightly soluble in water. The introduction of bromine atoms is unlikely to significantly alter this general trend.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Highly Polar Protic | Insoluble | The nonpolar aromatic structure of the compound has very weak interactions with highly polar water molecules. |

| Methanol (CH₃OH) | Polar Protic | Sparingly Soluble | The polarity of methanol is lower than water, but still significant, limiting the solubility of the nonpolar solute. |

| Ethanol (C₂H₅OH) | Polar Protic | Sparingly to Moderately Soluble | Ethanol is less polar than methanol, which should allow for better interaction with the solute. |

| Acetone (C₃H₆O) | Polar Aprotic | Soluble | Acetone's moderate polarity and ability to induce dipole interactions can facilitate the dissolution of the compound. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | As a chlorinated solvent, it is effective at dissolving nonpolar and moderately polar organic compounds. |

| Chloroform (CHCl₃) | Polar Aprotic | Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic solids. |

| Ethyl Acetate (C₄H₈O₂) | Moderately Polar Aprotic | Soluble | Its ester group provides some polarity, but the overall molecule can solvate nonpolar compounds effectively. |

| Toluene (C₇H₈) | Nonpolar Aromatic | Very Soluble | The aromatic nature of toluene allows for strong van der Waals interactions with the biphenyl rings of the solute. |

| Hexane (C₆H₁₄) | Nonpolar | Soluble | As a nonpolar aliphatic solvent, hexane is expected to be a good solvent for the nonpolar solute. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method, often referred to as the isothermal saturation method, involves preparing a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Analysis:

-

Determine the concentration of this compound in the filtered solution using a suitable analytical method.

-

Gravimetric Analysis: The solvent in the volumetric flask can be evaporated under reduced pressure, and the mass of the remaining solid can be measured.

-

Spectroscopic/Chromatographic Analysis: A more accurate method involves diluting the filtered solution to a known volume and analyzing it by HPLC or UV-Vis spectrophotometry against a pre-established calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of g/L or mol/L from the determined concentration of the saturated solution.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

An In-depth Technical Guide on the Crystal Structure of 3,3'-Dibromo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of 3,3'-Dibromo-1,1'-biphenyl, a molecule of significant interest in materials science and organic synthesis. Due to the limited availability of public crystallographic data for this compound, this guide presents the crystal structure of a closely related analogue, 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl, to provide valuable structural insights. The methodologies for synthesis, crystallization, and crystal structure determination are detailed to support further research and application.

Molecular Structure and Properties

This compound is an aromatic compound featuring a biphenyl core with bromine atoms substituted at the 3 and 3' positions.[1][2] This substitution pattern imparts specific steric and electronic properties to the molecule, influencing its reactivity and potential applications in the synthesis of polymers, flame retardants, and advanced organic materials.[1][2] The molecule's ability to participate in cross-coupling reactions makes it a versatile building block for constructing complex molecular architectures.[1]

Crystallographic Data of a Related Structure: 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl

The following table summarizes the crystallographic data for 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl, which serves as a valuable reference for understanding the potential solid-state conformation of this compound.[3]

| Parameter | Value |

| Chemical Formula | C₁₇H₁₈Br₂ |

| Formula Weight | 382.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.011 (5) |

| b (Å) | 14.065 (8) |

| c (Å) | 12.387 (7) |

| β (°) | 94.613 (9) |

| Volume (ų) | 1564.8 (15) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 297 |

| Dihedral Angle between Benzene Rings (°) | 84.0 (3) |

Data obtained from the crystal structure of 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl.[3]

Experimental Protocols

Synthesis of Biphenyl Derivatives

The synthesis of biphenyl derivatives such as this compound can be achieved through various established methods in organic chemistry. A common approach involves the Suzuki-Miyaura cross-coupling reaction.[4] This method offers a versatile and efficient route to functionalized biphenyls.

Illustrative Suzuki-Miyaura Coupling Protocol: [4]

-

Reaction Setup: A reaction vessel is charged with a dihalogenated precursor (e.g., a compound with both iodine and bromine substituents), a boronic acid derivative, a palladium catalyst (such as Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent: A suitable solvent system, typically a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, is added.

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period, with the reaction progress monitored by techniques like TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography or recrystallization to yield the desired biphenyl derivative.

Crystallization of Organic Compounds

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Several techniques can be employed for the crystallization of organic molecules like this compound.

Common Crystallization Methods:

-

Slow Evaporation: The compound is dissolved in a suitable solvent to create a nearly saturated solution. The solvent is then allowed to evaporate slowly in a controlled environment, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[5][6]

-

Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound has lower solubility. Crystals form at the interface of the two solvents.[5]

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement within a crystal.[7]

General Experimental Workflow:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[7]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[7]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the diffracted X-rays are integrated.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the calculated and observed diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.[7]

Molecular Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Logical Workflow for Crystal Structure Determination

The following diagram outlines the logical workflow from synthesis to final crystal structure analysis.

Caption: Logical workflow from synthesis to crystal structure determination.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. creative-biostructure.com [creative-biostructure.com]

The Dawn of Brominated Biphenyls: A Technical Chronicle of Discovery and Early Synthesis

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and foundational synthetic methodologies of dibrominated biphenyls. Tailored for researchers, scientists, and professionals in drug development, this document details the seminal experimental protocols, presents comparative quantitative data, and illustrates the core chemical transformations involved in the early history of these compounds.

Introduction

Dibrominated biphenyls are a subgroup of polybrominated biphenyls (PBBs), a class of brominated hydrocarbons comprising a biphenyl structure with two bromine atoms. There are 12 possible isomers of dibromobiphenyl, the properties and synthesis of which became a subject of study in early organic chemistry.[1][2][3] Initially explored out of academic interest in aromatic chemistry, some of these compounds later found utility as intermediates in the synthesis of more complex molecules, including liquid crystals, pharmaceuticals, and polymers.[4] This guide focuses on the pioneering efforts to synthesize and characterize these molecules, predating their commercial applications and subsequent environmental scrutiny.

Core Synthetic Methodologies

The early synthesis of dibrominated biphenyls was primarily achieved through three main routes: direct bromination of biphenyl, the Ullmann reaction, and the Sandmeyer reaction. The Gomberg-Bachmann reaction also provided a viable, though often low-yielding, alternative.

Direct Bromination of Biphenyl

The most straightforward and widely documented early method for synthesizing dibrominated biphenyls, particularly the symmetrical 4,4'-isomer, was the direct electrophilic aromatic substitution of biphenyl with elemental bromine.[4]

This protocol, a modification of the method by Buckles, Hausman, and Wheeler, provides a classic example of an early synthesis.

-

Materials:

-

Finely powdered biphenyl (15.4 g, 0.10 mole)

-

Bromine (39 g, 12 ml, 0.24 mole)

-

Benzene (for recrystallization)

-

-

Apparatus:

-

15-cm evaporating dish

-

30-cm desiccator with a porcelain rack

-

10-cm evaporating dish

-

-

Procedure:

-

15.4 g (0.10 mole) of finely powdered biphenyl is placed in a 15-cm evaporating dish.

-

The dish is set on a porcelain rack within a 30-cm desiccator.

-

A 10-cm evaporating dish containing 39 g (12 ml, 0.24 mole) of bromine is placed under the rack.

-

The desiccator is closed, leaving a small opening for the escape of hydrogen bromide gas.

-

The biphenyl is left in contact with the bromine vapor for 8 hours or overnight.

-

The resulting orange solid is removed and allowed to stand in a fume hood for at least 4 hours to allow excess bromine and hydrogen bromide to evaporate.

-

The crude product (approx. 30 g, with a melting point near 152°C) is dissolved in 75 ml of benzene, filtered, and cooled to 15°C.

-

The resulting crystals are collected by filtration.

-

-

Yield and Characterization:

-

Yield: 23.4–24.0 g (75–77%)

-

Melting Point: 162–163°C

-

Other early methods involved the bromination of biphenyl in various solvents, including water, carbon disulfide, and glacial acetic acid.[5] The choice of solvent and the use of catalysts like iron or aluminum chloride could influence the isomeric distribution and the degree of bromination.[4]

The Ullmann Reaction

Discovered by Fritz Ullmann in 1901, the Ullmann coupling reaction provided a method for synthesizing symmetrical biaryls through the copper-promoted coupling of two aryl halides.[6][7] This reaction was particularly useful for creating sterically hindered congeners, such as 2,2'-dibromobiphenyl, which are not favored in direct bromination. The classic Ullmann reaction required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper powder.[6][8]

-

Starting Materials: An appropriate brominated benzene derivative (e.g., o-dibromobenzene for the synthesis of 2,2'-dibromobiphenyl).

-

Reagent: Activated copper powder or a copper-bronze alloy.[6]

-

Procedure:

-

The aryl bromide is heated, often without a solvent, to a high temperature (e.g., 200°C).[7]

-

An excess of copper powder is gradually added to the heated aryl bromide.[7]

-

The reaction mixture is maintained at a high temperature for a prolonged period.

-

The resulting solid is cooled and then extracted with an organic solvent to isolate the biphenyl product.

-

Purification is typically achieved through recrystallization.[4]

-

While yields could be moderate to good, the high temperatures and the need for activated copper were significant drawbacks of the early Ullmann reaction.[6]

The Sandmeyer Reaction

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction offers a versatile method for introducing a variety of substituents, including bromine, onto an aromatic ring via a diazonium salt intermediate.[9] This reaction is particularly valuable for synthesizing unsymmetrical biphenyls or isomers that are difficult to obtain through direct substitution.

The synthesis of a dibromobiphenyl using a Sandmeyer reaction would typically involve a multi-step process, for example, starting from a bromo-aminobiphenyl or a diaminobiphenyl.

-

Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5°C) to form a diazonium salt.[10]

-

Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr).[9] The diazonium group is replaced by a bromine atom, releasing nitrogen gas.

-

Isolation and Purification: The product is isolated by extraction and purified, typically by distillation or recrystallization.

The Sandmeyer reaction provided a powerful tool for regioselective synthesis, although yields could be variable depending on the stability of the diazonium salt and reaction conditions.[11]

The Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction, reported in 1924, is another method that proceeds via a diazonium salt to form an aryl-aryl bond.[12] It involves the reaction of a diazonium salt with another aromatic compound in the presence of a base. This method can be used to synthesize unsymmetrical biphenyls. For instance, p-bromobiphenyl can be prepared from 4-bromoaniline and benzene.[12] However, yields in the original procedure are often low (less than 40%) due to side reactions.[12]

Quantitative Data and Physical Properties

The early characterization of dibrominated biphenyls relied heavily on physical properties such as melting point and boiling point. The table below summarizes available data for several isomers.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,2'-Dibromobiphenyl | 13029-09-9 | C₁₂H₈Br₂ | 312.00 | 81 | 338-340 |

| 3,3'-Dibromobiphenyl | 16400-51-4 | C₁₂H₈Br₂ | 312.00 | 54-56 | 350-355 |

| 4,4'-Dibromobiphenyl | 92-86-4 | C₁₂H₈Br₂ | 312.00 | 163-165 | 355-360[11] |

Early Analytical and Purification Techniques

The primary methods for purification and analysis in the early 20th century were relatively straightforward by modern standards.

-

Purification:

-

Recrystallization: This was the most common method for purifying solid products. Solvents such as benzene, ethanol, and isopropyl alcohol were frequently used.[5] The crude product would be dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out in a purer form.

-

Column Chromatography: Adsorption chromatography using materials like alumina was employed to separate congeners from reaction mixtures or commercial preparations like Firemaster BP-6.[4]

-

-

Characterization:

-

Melting Point Determination: A sharp and consistent melting point was a primary indicator of a compound's purity. Mixed melting point analysis was also used to confirm the identity of a substance.

-

Elemental Analysis: Combustion analysis to determine the empirical formula (the ratio of carbon, hydrogen, and bromine) was a fundamental technique for confirming the structure of a newly synthesized compound.

-

Spectroscopy: While early work relied on classical methods, later studies in the mid-20th century began to employ techniques like Infrared (IR) spectroscopy to identify functional groups and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise arrangement of atoms.[13] Gas Chromatography (GC) coupled with Mass Spectrometry (MS) eventually became the definitive tool for separating and identifying individual PBB congeners.[13][14]

-

Reaction Mechanism Diagrams

The following diagrams, rendered in DOT language, illustrate the mechanisms of the key synthetic reactions.

Caption: Electrophilic Aromatic Bromination of Biphenyl.

Caption: Simplified Mechanism of the Ullmann Reaction.

Caption: General Workflow of the Sandmeyer Reaction.

Conclusion

The discovery and early synthesis of dibrominated biphenyls were driven by fundamental principles of organic chemistry. Direct bromination offered a simple, albeit sometimes unselective, route, while named reactions like the Ullmann and Sandmeyer syntheses provided greater control and access to a wider range of isomers. The experimental protocols from this era, characterized by their reliance on classical techniques for synthesis, purification, and characterization, laid the groundwork for the future study of polyhalogenated aromatic compounds. This guide serves as a technical reference to these foundational methods, providing valuable context for modern chemists and researchers in related fields.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. quora.com [quora.com]

- 3. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]

- 4. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. Ullmann coupling: the first publication - operachem [operachem.com]

- 8. xray.uky.edu [xray.uky.edu]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 11. mycollegevcampus.com [mycollegevcampus.com]

- 12. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 13. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interlaboratory studies of the determination of selected chlorobiphenyl congeners with capillary gas chromatography using splitless- and on-column injection techniques | Semantic Scholar [semanticscholar.org]

The Environmental Fate and Degradation of 3,3'-Dibromo-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dibromo-1,1'-biphenyl (3,3'-DBB), a member of the polybrominated biphenyl (PBB) class of compounds, is primarily utilized as a chemical intermediate in various industrial applications, including the synthesis of flame retardants and advanced materials for organic electronics such as OLEDs.[1][2] As with many halogenated aromatic hydrocarbons, concerns exist regarding its environmental persistence, potential for bioaccumulation, and possible toxicological effects. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 3,3'-DBB, drawing upon data from related PBBs where specific information for this congener is limited.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 3,3'-DBB is crucial for predicting its environmental distribution and partitioning.

| Property | Value | Reference |

| CAS Number | 16400-51-4 | [1] |

| Molecular Formula | C₁₂H₈Br₂ | [1] |

| Molecular Weight | 312.00 g/mol | [3] |

| Appearance | White powder | [1] |

| Melting Point | 52 - 55 °C | [1] |

| Boiling Point | 338.6 °C | [3] |

| Water Solubility | Data not available; expected to be low | |

| Octanol-Water Partition Coefficient (log Kow) | Data not available; expected to be high, indicating lipophilicity |

Environmental Fate

The environmental fate of 3,3'-DBB is governed by a combination of transport and transformation processes. Due to its expected low water solubility and high lipophilicity, it is likely to adsorb to soil and sediment particles.

Abiotic Degradation

Photodegradation

Photodegradation, or the breakdown of molecules by light, is a significant abiotic pathway for the degradation of PBBs.[4] This process is most relevant in environments exposed to sunlight, such as surface waters and the upper layers of soil.[4] The mechanism involves the absorption of ultraviolet (UV) radiation, which can provide the energy to break the carbon-bromine bonds, leading to a process called reductive debromination.[4] Studies on other PBBs and related compounds have shown that UV irradiation leads to the sequential removal of bromine atoms.[4]

Biotic Degradation

Microbial activity is a key factor in the breakdown of PBBs, particularly under anaerobic conditions.

Anaerobic Reductive Debromination

This is a critical pathway where anaerobic bacteria use PBBs as electron acceptors, sequentially removing bromine atoms from the biphenyl structure in a process known as dehalogenation.[4] Microorganisms such as Dehalococcoides species have been identified as capable of this process for other halogenated compounds.[4] The removal of bromine atoms often occurs preferentially at the meta- and para- positions.[4] This reductive debromination results in the formation of lesser-brominated biphenyls, which can sometimes be more toxic than the parent compound.[4]

Aerobic Degradation

While less common for highly brominated congeners, aerobic degradation of some PBBs has been observed.[4] This process typically involves the action of dioxygenase enzymes that can cleave the aromatic ring. For instance, Pseudomonas species have been shown to be involved in the biodegradation of biphenyl and its hydroxylated derivatives.[5] The degradation of biphenyl often proceeds through the formation of benzoic acid.[5] For 3,3'-dihydroxybiphenyl, a related compound, Comamonas testosteroni B-356 has shown the capacity for metabolism, although it can lead to the formation of dead-end metabolites.[6]

Bioaccumulation and Biomagnification

Due to their lipophilic nature, PBBs have a tendency to accumulate in the fatty tissues of organisms, a process known as bioaccumulation.[7] This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain.[7][8][9] While specific data for 3,3'-DBB is scarce, the general principles of bioaccumulation for persistent organic pollutants (POPs) are well-established.[7]

Toxicity

This compound is classified as harmful if swallowed, causing skin irritation and serious eye damage, and may cause respiratory irritation. It is also considered very toxic to aquatic life.[3] Exposure to PBBs, in general, may lead to weight loss, skin disorders, and adverse effects on the nervous and immune systems, as well as the liver, kidneys, and thyroid gland.[3]

Experimental Protocols

Microbial Reductive Debromination Assay

This protocol is based on general procedures for studying anaerobic debromination.[4]

-

Microcosm Setup:

-

Prepare a defined mineral medium under anaerobic conditions (e.g., by boiling and purging with N₂/CO₂ gas).

-

The medium should contain essential nutrients and a redox indicator.

-

Use anaerobic sludge, sediment, or a specific bacterial culture (e.g., a Dehalococcoides-containing consortium) as the inoculum.

-

Add this compound (dissolved in a suitable solvent carrier) to the microcosms at the desired concentration.

-

Incubate the microcosms in the dark at a controlled temperature.

-

-

Sampling and Analysis:

-

Periodically collect samples from the microcosms under anaerobic conditions.

-

Extract the PBBs from the samples using a suitable solvent (e.g., hexane/acetone).

-

Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and any debrominated products.

-

Photodegradation Experiment

This protocol is a generalized procedure for assessing the photodegradation of organic compounds.

-

Sample Preparation:

-

Prepare a solution of this compound in a relevant solvent (e.g., water with a co-solvent if necessary, or an organic solvent for mechanistic studies).

-

Place the solution in a quartz vessel to allow for UV light penetration.

-

-

Irradiation:

-

Irradiate the sample with a UV lamp of a specific wavelength (e.g., 254 nm or a broad-spectrum lamp simulating sunlight).

-

Maintain a constant temperature during the experiment.

-

Include dark controls to account for any non-photolytic degradation.

-

-

Analysis:

-

At various time intervals, withdraw aliquots of the solution.

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a UV detector or GC-MS to monitor the disappearance of the parent compound and the appearance of degradation products.

-

Signaling Pathways and Logical Relationships

While specific signaling pathways for the microbial degradation of 3,3'-DBB have not been elucidated, a logical workflow for investigating its environmental fate can be visualized.

Caption: Workflow for Investigating the Environmental Fate of this compound.

The following diagram illustrates a hypothetical microbial degradation pathway for a dibromobiphenyl, drawing on established mechanisms for PBBs.

Caption: Hypothetical Microbial Degradation Pathway for a Dibromobiphenyl.

Conclusion

The environmental fate and degradation of this compound are complex and not yet fully elucidated. Based on the behavior of related polybrominated biphenyls, it is likely to be persistent in the environment, with slow degradation occurring through abiotic photodegradation and biotic (primarily anaerobic) reductive debromination. Its lipophilic nature suggests a potential for bioaccumulation and biomagnification. Further research is needed to determine the specific degradation pathways, rates, and products for this particular congener to fully assess its environmental risk. The experimental protocols and conceptual models presented in this guide provide a framework for future investigations into the environmental behavior of this compound.

References

- 1. 3,3′,5,5′-Tetrabromobiphenyl (BB-80) and Its Hydroxylation Product (OH-BB-80) Mediate Immunotoxicity and Inhibit Embryonic Development in Zebrafish (Danio rerio) via the TLR4/NF-κB Signaling Pathway [mdpi.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. 3,3'-Dibromobiphenyl | C12H8Br2 | CID 153987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of 2,2′- and 3,3′-Dihydroxybiphenyl by the Biphenyl Catabolic Pathway of Comamonas testosteroni B-356 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cimi.org [cimi.org]

- 8. researchgate.net [researchgate.net]

- 9. Bioaccumulation & Biomagnification: When Bigger Isn’t Better. – Shark Research & Conservation Program (SRC) | University of Miami [sharkresearch.earth.miami.edu]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3,3'-Dibromo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex biaryl and polyaryl scaffolds. 3,3'-Dibromo-1,1'-biphenyl is a valuable building block that can undergo selective mono- or double Suzuki coupling reactions to yield a diverse array of functionalized biphenyl derivatives. The ability to control the degree of arylation is crucial for the synthesis of targeted molecules with specific structural and electronic properties.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of this compound, focusing on conditions that can be adapted for both selective mono-arylation and double-arylation.

Reaction Principle and Selectivity

The Suzuki coupling of this compound involves the reaction of one or both bromine atoms with an arylboronic acid in the presence of a palladium catalyst and a base. The general reaction scheme is depicted below:

Application Notes and Protocols for the Polymerization of 3,3'-Dibromo-1,1'-biphenyl for Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(3,3'-biphenyl), a meta-linked polypenylene, through the polymerization of 3,3'-Dibromo-1,1'-biphenyl. This polymer is a promising candidate for application as a host or emissive material in Organic Light-Emitting Diodes (OLEDs) due to its potential for high triplet energy and good thermal stability. The protocols described herein are based on established palladium-catalyzed Suzuki-Miyaura cross-coupling and nickel-mediated Yamamoto coupling reactions, which are standard methods for the formation of carbon-carbon bonds in conjugated polymer synthesis.

Introduction to Poly(3,3'-biphenyl) for OLEDs

Poly(phenylene)s are a class of conjugated polymers that have been extensively studied for their applications in organic electronics. The linkage between the phenyl units (ortho, meta, or para) significantly influences the polymer's electronic and photophysical properties. Meta-linked polyphenylenes, such as poly(3,3'-biphenyl), are known to have a wider bandgap and higher triplet energy compared to their para-linked counterparts. This makes them particularly suitable as host materials for phosphorescent emitters in OLEDs, as they can effectively confine the triplet excitons on the guest dopant, leading to high-efficiency electroluminescence.

Data Presentation

Table 1: Representative Polymerization Conditions and Resulting Polymer Properties

| Parameter | Suzuki-Miyaura Coupling (Analogous System) | Yamamoto Coupling (Analogous System) |

| Monomers | This compound, 1,1'-Biphenyl-3,3'-diylbis(1,3,2-dioxaborinane) | This compound |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] |

| Ligand | - | 2,2'-Bipyridine |

| Base/Reductant | Aqueous Sodium Carbonate (Na₂CO₃) | - |

| Solvent | Toluene/Water | N,N-Dimethylformamide (DMF) |

| Temperature | 90 °C | 80 °C |

| Reaction Time | 48 hours | 24 hours |

| Number-Average Molecular Weight (Mₙ) | 8,000 - 15,000 g/mol | 10,000 - 20,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.5 | 1.5 - 2.2 |

Note: The data presented is based on analogous poly(m-phenylene) synthesis and may vary for the specific polymerization of this compound.

Table 2: Representative Electroluminescent Properties of OLEDs with a Poly(m-phenylene) Host

| Parameter | Device Configuration |

| Structure | ITO / PEDOT:PSS / Poly(m-phenylene):Ir(ppy)₃ / TPBi / LiF / Al |

| Host Material | Poly(3,3'-biphenyl) (hypothetical) |

| Emissive Dopant | Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] (Green Phosphor) |

| Maximum Emission Wavelength | ~515 nm |

| Maximum Luminance | > 10,000 cd/m² |

| Maximum Current Efficiency | 30 - 50 cd/A |

| Maximum External Quantum Efficiency (EQE) | 10 - 15% |

| Turn-on Voltage | 3 - 5 V |

Note: The performance data is representative of OLEDs utilizing poly(m-phenylene) hosts and serves as a target for devices fabricated with poly(3,3'-biphenyl).

Experimental Protocols

Protocol 1: Synthesis of Poly(3,3'-biphenyl) via Suzuki-Miyaura Polycondensation

This protocol describes a plausible method for the synthesis of poly(3,3'-biphenyl) using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.00 eq)

-

1,1'-Biphenyl-3,3'-diylbis(1,3,2-dioxaborinane) (1.00 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

-

Anhydrous Toluene

-

2 M Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Methanol

-

Acetone

-

Deionized Water

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a flame-dried Schlenk flask, add this compound and 1,1'-Biphenyl-3,3'-diylbis(1,3,2-dioxaborinane).

-

Add anhydrous toluene to dissolve the monomers under an inert atmosphere.

-

In a separate flask, prepare a 2 M aqueous solution of sodium carbonate and degas it by bubbling with nitrogen or argon for 30 minutes.

-

Add the degassed sodium carbonate solution to the monomer solution.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.

-

After cooling to room temperature, separate the organic layer.

-

Precipitate the polymer by pouring the organic solution into a large volume of methanol with stirring.

-

Filter the precipitated polymer and wash it sequentially with deionized water, methanol, and acetone to remove any remaining catalyst and unreacted monomers.

-

Dry the polymer under vacuum at 60 °C for 24 hours.

-

Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer is obtained from the chloroform fraction by precipitation in methanol.

Protocol 2: Synthesis of Poly(3,3'-biphenyl) via Yamamoto Polycondensation

This protocol outlines a potential method for the synthesis of poly(3,3'-biphenyl) using a nickel-mediated Yamamoto coupling reaction.

Materials:

-

This compound (1.00 eq)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (2.2 eq)

-

2,2'-Bipyridine (2.2 eq)

-

1,5-Cyclooctadiene (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Acetone

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve Ni(COD)₂, 2,2'-bipyridine, and 1,5-cyclooctadiene in anhydrous DMF.

-

Heat the mixture to 80 °C and stir until a deep-red or violet solution forms, indicating the formation of the active Ni(0) complex.

-

In a separate flask, dissolve this compound in anhydrous DMF under an inert atmosphere.

-

Add the monomer solution dropwise to the catalyst solution at 80 °C.

-

Stir the reaction mixture at 80 °C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into a stirred solution of methanol/water/HCl (1:1:0.1 v/v/v) to precipitate the polymer.

-

Filter the polymer and wash it thoroughly with methanol and acetone.

-

To remove any nickel residues, stir the polymer in a dilute HCl solution for 2 hours, then filter and wash with deionized water until the filtrate is neutral.

-

Dry the polymer under vacuum at 60 °C for 24 hours.

-

Further purification can be achieved by Soxhlet extraction as described in Protocol 1.

Mandatory Visualizations

Caption: Experimental workflows for the synthesis of poly(3,3'-biphenyl).

Caption: Structure and function of a multilayer OLED device.

Application Notes and Protocols for the Synthesis of Conductive Polymers Using 3,3'-Dibromo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of conductive polymers derived from 3,3'-Dibromo-1,1'-biphenyl. This monomer is a versatile building block for creating conjugated polymers with tailored thermal and electrical properties, making them suitable for applications in organic electronics and advanced materials.[1] The following sections detail two primary polymerization methodologies: Yamamoto Coupling and Suzuki Polycondensation.

Introduction

This compound is a key precursor in the synthesis of poly(m-phenylene) and its derivatives. The meta-linkage in the biphenyl unit influences the polymer's morphology and electronic properties, distinguishing it from its para-linked counterpart. The bromine atoms serve as reactive sites for cross-coupling reactions, enabling the formation of a conjugated polymer backbone. The choice of polymerization technique, catalyst, and reaction conditions significantly impacts the resulting polymer's molecular weight, polydispersity, and, consequently, its electrical conductivity.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of conductive polymers derived from this compound and related structures.

Table 1: Polymerization Reaction Parameters and Yields

| Polymerization Method | Catalyst System | Monomer Concentration (M) | Reaction Temperature (°C) | Reaction Time (h) | Polymer Yield (%) |

| Yamamoto Coupling | Ni(COD)₂ / 2,2'-bipyridine | 0.1 | 80 | 24 | ~85-95 |

| Suzuki Polycondensation | Pd(PPh₃)₄ / K₂CO₃ | 0.2 | 90 | 48 | ~80-90 |

Table 2: Characterization of Poly(3,3'-biphenyl) and Related Polymers

| Polymer | Method | Mₙ (kDa) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Electrical Conductivity (S/cm) |

| Poly(3,3'-biphenyl) | Yamamoto | 10 - 20 | 25 - 45 | 2.0 - 2.5 | 10⁻⁸ - 10⁻⁷ (undoped) |

| Poly(p-phenylene) (for comparison) | Suzuki | 15 - 40 | 35 - 80 | 2.2 - 2.8 | 10⁻¹⁰ - 10⁻⁸ (undoped) |

| Doped Poly(p-phenylene vinylene) | Various | - | - | - | up to 100 |

Note: The electrical conductivity of these polymers can be significantly increased by several orders of magnitude through doping with agents like iodine or strong acids.[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(3,3'-biphenyl) via Yamamoto Coupling

This protocol describes the nickel-catalyzed homopolymerization of this compound to yield poly(3,3'-biphenyl).

Materials:

-

This compound (99%)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

2,2'-Bipyridine (bpy)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Acetone

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: In a glovebox, add this compound (e.g., 1.00 g, 3.20 mmol), Ni(COD)₂ (e.g., 1.06 g, 3.84 mmol), and 2,2'-bipyridine (e.g., 0.60 g, 3.84 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add a mixture of anhydrous DMF and anhydrous toluene (e.g., 3:1 v/v, 40 mL) to the flask.

-

Polymerization: Seal the flask, remove it from the glovebox, and heat the reaction mixture at 80°C under a continuous flow of inert gas for 24 hours. The solution will typically become dark and viscous.

-

Polymer Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing a stirred solution of methanol (e.g., 400 mL) and a small amount of concentrated HCl (e.g., 5 mL). A precipitate will form.

-

Purification:

-

Filter the crude polymer and wash it sequentially with methanol and acetone.

-

To further purify, perform a Soxhlet extraction of the polymer powder with acetone for 24 hours to remove any remaining monomer and catalyst residues.

-

Dry the purified polymer in a vacuum oven at 60°C overnight.

-

Characterization:

-

Molecular Weight: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) with polystyrene standards.

-

Structure: Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.

-

Conductivity: Measure the electrical conductivity of the pressed polymer pellet using a four-point probe method.

Protocol 2: Synthesis of a Biphenyl-containing Copolymer via Suzuki Polycondensation

This protocol outlines the synthesis of a copolymer by reacting this compound with a diboronic acid ester comonomer.

Materials:

-

This compound (99%)

-

Aryl-diboronic acid pinacol ester (e.g., 1,4-Benzenediboronic acid bis(pinacol) ester)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Water, deionized

-

Methanol

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (e.g., 1.00 g, 3.20 mmol), the diboronic acid ester comonomer (e.g., 1.06 g, 3.20 mmol), and Pd(PPh₃)₄ (e.g., 0.11 g, 0.096 mmol, 3 mol%).

-

Reagent Addition: Add anhydrous toluene (e.g., 40 mL) and an aqueous solution of K₂CO₃ (e.g., 2 M, 10 mL).

-

Polymerization: Degas the mixture by bubbling with an inert gas for 20 minutes. Then, heat the reaction mixture to 90°C and stir vigorously under an inert atmosphere for 48 hours.

-

Work-up:

-

After cooling, separate the organic layer.

-

Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

-

-

Polymer Precipitation and Purification:

-

Precipitate the polymer by slowly adding the concentrated solution to a large volume of stirred methanol (e.g., 400 mL).

-

Filter the polymer, wash with methanol, and dry under vacuum at 60°C.

-

Characterization:

-

Follow the same characterization procedures as described in Protocol 1 (GPC, NMR, and conductivity measurements).

Visualizations

Caption: Workflow for Yamamoto Coupling Synthesis.

Caption: Suzuki Polycondensation Catalytic Cycle.

References

Application Notes and Protocols for the Grignard Reaction of 3,3'-Dibromo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the selective synthesis of mono-Grignard and di-Grignard reagents from 3,3'-Dibromo-1,1'-biphenyl. These organometallic intermediates are valuable building blocks in organic synthesis, enabling the introduction of the biphenyl scaffold into a wide range of molecules, which is of significant interest in medicinal chemistry and materials science.

Data Presentation

The successful formation of Grignard reagents is highly dependent on reaction conditions. The following table summarizes the key parameters for achieving selective mono- or di-Grignard formation from this compound. Yields are estimated based on typical Grignard reactions with aryl bromides and are highly contingent on maintaining strictly anhydrous conditions.[1]

| Parameter | Mono-Grignard Formation | Di-Grignard Formation | Notes |

| This compound | 1.0 equivalent | 1.0 equivalent | Starting material; must be pure and completely dry. |

| Magnesium Turnings | 1.0 - 1.2 equivalents | 2.2 - 2.5 equivalents | Use of excess magnesium ensures complete conversion.[1] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) | Anhydrous diethyl ether can also be used.[1] |

| Initiator | 1-2 crystals of Iodine | 1-2 crystals of Iodine | Added to activate the magnesium surface.[1] |

| Reaction Temperature | Room Temperature to 40 °C | 40 °C to Reflux (~66 °C) | The reaction is exothermic and may initiate at room temperature. Gentle heating may be required. |

| Reaction Time | 1 - 3 hours | 4 - 8 hours | Monitor by the disappearance of magnesium turnings. |

| Typical Yield | 75 - 90% (in solution) | 60 - 80% (in solution) | Yields are for the Grignard reagent in solution, to be used in subsequent steps. |

Experimental Protocols

Strict anhydrous conditions are paramount for the success of any Grignard reaction. All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Selective Synthesis of 3'-Bromo-[1,1'-biphenyl]-3-ylmagnesium bromide (Mono-Grignard Reagent)

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or inert gas manifold

Procedure:

-

Preparation of Apparatus: All glassware should be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

-

Magnesium Activation: Place the magnesium turnings (1.1 equivalents) and a single crystal of iodine into the three-necked flask. Gently heat the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed, then allow to cool. This helps to activate the magnesium surface.

-

Initiation of Reaction: Add a small portion (approximately 10%) of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium turnings.

-

The reaction mixture may be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution. The reaction is exothermic and should begin to reflux gently.

-

Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle warming for 1-3 hours, or until most of the magnesium has been consumed.

-

Usage: The resulting dark grey to brownish solution of the mono-Grignard reagent is ready for use in subsequent reactions and should be used in situ.

Protocol 2: Synthesis of [1,1'-Biphenyl]-3,3'-diylbis(magnesium bromide) (Di-Grignard Reagent)

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Same as for the mono-Grignard synthesis.

Procedure:

-

Preparation of Apparatus: Follow the same rigorous drying and assembly procedure as for the mono-Grignard synthesis.

-

Magnesium Activation: Place the magnesium turnings (2.2 - 2.5 equivalents) and a single crystal of iodine into the flask and activate as described previously.

-

Initiation and Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion to initiate the reaction. Once initiated, add the remainder of the solution dropwise.

-

Reaction Conditions: After the initial exothermic reaction subsides, gently heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-8 hours to ensure the formation of the di-Grignard reagent. The prolonged reaction time and higher temperature favor the reaction at the second bromine position.

-

Completion and Usage: The reaction is complete when the majority of the magnesium has been consumed. The resulting dark solution of the di-Grignard reagent should be cooled to room temperature before being used in subsequent synthetic steps.

Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow for the preparation of Grignard reagents from this compound.

Caption: Chemical transformation for mono- and di-Grignard formation.

Caption: Step-by-step workflow for Grignard reagent preparation.

References

Application Notes: The Role of 3,3'-Dibromo-1,1'-biphenyl in Poly(biphenyl) Synthesis

Introduction